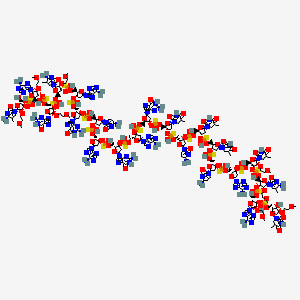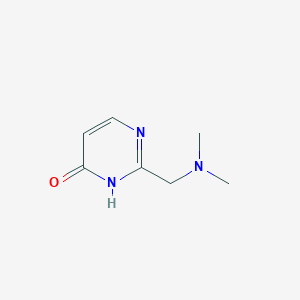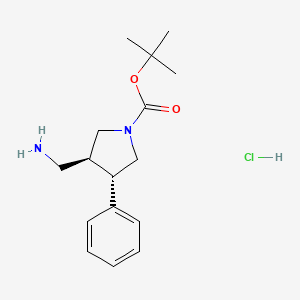
4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate
Overview
Description
4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate is a chemical compound that has been widely used in scientific research. This compound is also known as Praziquantel, and it is used as an anthelmintic drug that is effective against parasitic infections. The chemical structure of Praziquantel is unique, and it has been the subject of several studies that have explored its synthesis, mechanism of action, and potential applications in various fields.
Scientific Research Applications
Synthesis Methods
Research in the field of organic chemistry has led to the development of novel synthesis methods for benzimidazole derivatives, including "4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate". For example, studies demonstrate the synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization, providing access to optically active amino acid mimetics with a C-terminal imidazole (Zaman, Kitamura, & Abell, 2005).
Biological Activities
Benzimidazole derivatives are widely researched for their diverse biological activities. For instance, benzimidazole compounds have been investigated as inhibitors of type I DNA topoisomerases, showcasing potential therapeutic applications in the treatment of diseases related to DNA replication and cell division (Alpan, Gunes, & Topçu, 2007).
Antimicrobial and Antitumor Activities
Several studies have synthesized novel benzimidazole derivatives and evaluated their antimicrobial and antitumor activities. This includes the development of compounds with significant growth inhibition in cancer cell lines and substantial antimicrobial effects against various pathogenic bacterial strains (Bassyouni et al., 2012).
Material Science Applications
Benzimidazole derivatives also find applications in material science, including the development of new compounds with potential use in corrosion inhibition for metals. Research includes the synthesis of benzimidazole compounds and their evaluation as inhibitors for mild steel corrosion in acidic environments, demonstrating the compound's versatility beyond biological applications (Yadav, Behera, Kumar, & Sinha, 2013).
Molecular Design and Drug Discovery
The structural design and synthesis of benzimidazole derivatives contribute to drug discovery efforts, focusing on creating molecules with specific biological targets. Research involves the design, synthesis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction of bis-benzimidazole compounds as anticancer agents, highlighting the role of molecular design in developing new therapeutics (Rashid, 2020).
Mechanism of Action
Target of Action
The primary target of 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate is the angiotensin II receptor, which plays a crucial role in the cardiovascular system . This compound belongs to the group of angiotensin II antagonists, which are therapeutically used as medicaments for the cardiovascular system, especially to control high blood pressure .
Mode of Action
This compound interacts with the angiotensin II receptor by binding to it and blocking the action of angiotensin II . This blockade prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in fluid volume .
Biochemical Pathways
The compound’s action on the angiotensin II receptor affects the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure . By blocking the action of angiotensin II, the compound inhibits vasoconstriction and decreases the secretion of aldosterone, a hormone that increases sodium and water reabsorption in the kidneys . This leads to a decrease in fluid volume and a reduction in blood pressure .
Result of Action
The molecular and cellular effects of the compound’s action include vasodilation and a reduction in fluid volume, leading to a decrease in blood pressure . These effects can help manage conditions such as hypertension and heart failure .
properties
IUPAC Name |
4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propyl-1H-benzimidazole;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4.H2O/c1-4-7-17-20-15-11-13(10-12(2)18(15)22-17)19-21-14-8-5-6-9-16(14)23(19)3;/h5-6,8-11H,4,7H2,1-3H3,(H,20,22);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCXGDVWYWJWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=CC=CC=C4N3C.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001335907 | |
| Record name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1282554-35-1 | |
| Record name | Telmisartan related compound A RS [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282554351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001335907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-6-(1-METHYL-1H-BENZIMIDAZOL-2-YL)-2-PROPYL-1H-BENZIMIDAZOLE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NMD7XVRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Methoxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1513813.png)


![6-Nitro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1513839.png)
